molecular formula C13H13ClN2O B1351249 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine CAS No. 218457-66-0

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine

Cat. No.: B1351249
CAS No.: 218457-66-0
M. Wt: 248.71 g/mol
InChI Key: PALZTNXUZXQEFE-UHFFFAOYSA-N
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Description

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is an organic compound with the molecular formula C13H13ClN2O It is known for its unique chemical structure, which combines a pyridine ring with a chlorinated dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine typically involves the reaction of 4-chloro-3,5-dimethylphenol with 3-aminopyridine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Potassium carbonate, dimethylformamide (DMF)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridin-3-amines .

Scientific Research Applications

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Chloro-3,5-dimethylphenoxy)-2-pyridinamine
  • 6-(4-Chloro-3,5-dimethylphenoxy)-4-pyridinamine
  • 6-(4-Chloro-3,5-dimethylphenoxy)-5-pyridinamine

Uniqueness

6-(4-Chloro-3,5-dimethylphenoxy)pyridin-3-amine is unique due to its specific substitution pattern on the pyridine ring and the presence of the chlorinated dimethylphenoxy group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Properties

IUPAC Name

6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O/c1-8-5-11(6-9(2)13(8)14)17-12-4-3-10(15)7-16-12/h3-7H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALZTNXUZXQEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC2=NC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50383976
Record name 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

27.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26730489
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

218457-66-0
Record name 6-(4-Chloro-3,5-dimethylphenoxy)-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218457-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(4-chloro-3,5-dimethylphenoxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50383976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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